N-(2-isobutoxyphenyl)-4-methoxybenzamide
Description
Contextualization within the Benzamide (B126) Chemical Class
N-(2-isobutoxyphenyl)-4-methoxybenzamide belongs to the extensive and well-studied class of organic compounds known as benzamides. wikipedia.orgfoodb.ca The fundamental structure of a benzamide consists of a benzene (B151609) ring attached to a carboxamido (-C(=O)NH₂) group. foodb.canih.gov This arrangement makes benzamide the simplest amide derivative of benzoic acid. wikipedia.org In its solid form, the parent compound, benzamide, typically appears as white or colorless crystals. wikipedia.org While slightly soluble in water, it dissolves readily in many organic solvents. wikipedia.org
The defining feature of this compound is the substitution on the amide nitrogen and the benzene ring of the benzoyl group. Specifically, the nitrogen atom is bonded to a 2-isobutoxyphenyl group, and the benzoyl ring is substituted at the para (4-position) with a methoxy (B1213986) group. This specific substitution pattern differentiates it from the parent benzamide and imparts a unique set of physicochemical properties that are a subject of research interest.
Overview of Benzamide Derivatives in Chemical Biology and Medicinal Chemistry
The benzamide scaffold is a privileged structure in chemical biology and medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. nih.govdrugbank.com This has led to their successful clinical application in various therapeutic areas. For instance, substituted benzamides are known to act as dopamine (B1211576) receptor antagonists, which has been leveraged in the treatment of gastrointestinal disorders and as antiemetic agents. medchemexpress.com
In the field of oncology, benzamide derivatives have shown significant promise. Some act as tubulin polymerization inhibitors, targeting the colchicine (B1669291) binding site and thereby inducing mitotic blockade and apoptosis in cancer cells. acs.org Others function as histone deacetylase (HDAC) inhibitors, which are a class of epigenetic-modifying agents with potent anti-proliferative effects. researchgate.net Furthermore, research has demonstrated the potential of benzamide derivatives as inhibitors of other key enzymes, including butyrylcholinesterase for potential Alzheimer's disease treatment, and carbonic anhydrases. nih.govacs.org The Smoothened receptor, a key component of the Hedgehog signaling pathway implicated in some cancers, has also been a target for novel benzamide antagonists. nih.gov
The versatility of the benzamide core allows for extensive structural modifications, enabling the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties. This has made them a continuous focus of drug discovery and development efforts.
Significance and Research Trajectory of this compound Studies
While direct and extensive research specifically on this compound is not widely documented in publicly available literature, its structural components suggest a promising research trajectory. The 4-methoxybenzamide (B147235) moiety is a known constituent in other biologically active molecules. nih.gov The isobutoxyphenyl group, on the other hand, is found in compounds such as Febuxostat, a xanthine (B1682287) oxidase inhibitor used for treating hyperuricemia and chronic gout. google.comchemicalbook.com
The combination of these two fragments in a single molecule opens up avenues for investigating its potential as a novel therapeutic agent. The research trajectory for this compound would likely involve its synthesis, possibly through the acylation of 2-isobutoxyaniline with 4-methoxybenzoyl chloride, followed by thorough characterization of its chemical and physical properties.
Subsequent research would logically progress to the evaluation of its biological activities. Drawing from the known pharmacology of related benzamide derivatives, screening this compound for inhibitory activity against targets such as tubulin, HDACs, and various receptors would be a rational starting point. The unique combination of the isobutoxyphenyl and methoxybenzoyl moieties could lead to novel interactions with biological targets, potentially offering improved potency or a different selectivity profile compared to existing benzamide drugs.
Structure
3D Structure
Properties
Molecular Formula |
C18H21NO3 |
|---|---|
Molecular Weight |
299.4g/mol |
IUPAC Name |
4-methoxy-N-[2-(2-methylpropoxy)phenyl]benzamide |
InChI |
InChI=1S/C18H21NO3/c1-13(2)12-22-17-7-5-4-6-16(17)19-18(20)14-8-10-15(21-3)11-9-14/h4-11,13H,12H2,1-3H3,(H,19,20) |
InChI Key |
QUVDPVVISSVVRC-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C)COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N 2 Isobutoxyphenyl 4 Methoxybenzamide
Conventional Synthetic Routes for the Benzamide (B126) Scaffold
The creation of the benzamide core structure is a cornerstone of organic synthesis, frequently employed in the development of pharmaceuticals and other biologically active molecules. Traditional methods primarily focus on the efficient formation of the amide bond between a carboxylic acid and an amine.
Amide Bond Formation Strategies for Substituted Benzamides
The most fundamental approach to amide bond synthesis is the direct condensation of a carboxylic acid and an amine. However, this reaction requires high temperatures to eliminate a molecule of water and is often impractical for complex molecules luxembourg-bio.com. Consequently, the carboxylic acid is typically "activated" to facilitate the reaction under milder conditions.
One of the most common strategies involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride . This is often achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride acs.org. The resulting acyl chloride is highly electrophilic and readily reacts with an amine to form the desired benzamide sigmaaldrich.comyoutube.com.
Alternatively, a vast array of coupling reagents has been developed to mediate the reaction directly between a carboxylic acid and an amine in a one-pot procedure luxembourg-bio.com. These reagents activate the carboxylic acid in situ. Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are classic examples luxembourg-bio.comacs.org. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine luxembourg-bio.com. To improve yields and minimize side reactions like racemization, additives such as 1-Hydroxybenzotriazole (HOBt) are frequently used in conjunction with carbodiimides nih.govpeptide.com. Other classes of coupling reagents include phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), which have proven to be highly efficient luxembourg-bio.compeptide.com.
| Coupling Reagent Class | Examples | Key Features | Byproducts |
|---|---|---|---|
| Carbodiimides | DCC, EDC, DIC | Widely used, cost-effective. Often used with additives like HOBt. | Insoluble ureas (DCC) or water-soluble ureas (EDC). |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High efficiency, low racemization, particularly for challenging couplings. | Phosphine oxide derivatives. |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Fast reaction rates, high yields, stable reagents. | Tetramethylurea and HOBt/HOAt derivatives. |
| Other | T3P, CDI, DMTMM | T3P has a good environmental profile. CDI is useful for simple amides. DMTMM can be used in aqueous solvents. acs.org | Varies (e.g., phosphonic acids, imidazole). |
Precursors and Intermediate Synthesis for N-(2-isobutoxyphenyl)-4-methoxybenzamide
The standard retrosynthetic analysis of this compound identifies two primary precursors: 4-methoxybenzoic acid and 2-isobutoxyaniline .
The synthesis of the activated form of 4-methoxybenzoic acid, 4-methoxybenzoyl chloride , is a straightforward and common procedure. It is typically prepared by reacting 4-methoxybenzoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), or with oxalyl chloride chemicalbook.comprepchem.comchemicalbook.com. The volatile byproducts (SO₂ and HCl) are easily removed, yielding the acyl chloride which can be used directly in the subsequent step chemicalbook.comprepchem.com.
The synthesis of 2-isobutoxyaniline generally involves the Williamson ether synthesis. This begins with 2-aminophenol, which is deprotonated with a suitable base (e.g., sodium hydroxide or potassium carbonate) to form the phenoxide. This nucleophile then reacts with an isobutyl halide (e.g., isobutyl bromide) to form the desired ether linkage.
The final step is the coupling of these two precursors. In a typical Schotten-Baumann reaction, 4-methoxybenzoyl chloride is added to a solution of 2-isobutoxyaniline in the presence of a base, such as pyridine or aqueous sodium hydroxide, to neutralize the HCl byproduct and drive the reaction to completion.
Development of Novel and Efficient Synthetic Approaches
While conventional methods are robust, research continues to focus on developing more efficient, sustainable, and atom-economical routes to benzamides. These modern approaches often feature milder reaction conditions and novel catalytic systems.
Metal-Free Catalysis in Benzamide Synthesis
In a move towards greener chemistry, significant effort has been directed at developing metal-free catalytic systems for amide bond formation. These methods avoid residual metal contamination in the final product, which is a critical concern in pharmaceutical synthesis.
One innovative approach involves the dual catalysis of an N-heterocyclic carbene (NHC) and visible light to directly synthesize amides from readily available aldehydes and imines acs.orgresearchgate.net. This redox-neutral process is highly atom-economical, as it forms the C–N bond without the need for external oxidants or reductants, producing no byproducts acs.orgresearchgate.net. Another strategy employs a metal- and solvent-free reaction between carboxylic acid derivatives and formamides, which serve as the amino source, under mild heating nih.gov. Researchers have also explored the direct amidation of simple esters with amines in water, a method that is notable for being free of metals, additives, and bases.
Multi-Component Reaction Approaches for Related Benzamide Structures
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, represent a highly efficient strategy for building molecular complexity researchgate.netnih.govrsc.org. They offer advantages in terms of step-economy, time, and resource efficiency over traditional multi-step syntheses researchgate.netrsc.org.
Several MCRs have been developed that can generate benzamide or related amide structures. For instance, a three-component reaction involving arynes, isocyanides, and water has been shown to produce benzamide derivatives under mild, transition-metal-free conditions. Other MCRs, like the tandem Ritter reaction, can combine aldehydes, arylamines, and nitriles to generate sterically hindered N-substituted amides researchgate.net. The Ugi and Passerini reactions are other prominent examples of MCRs that are powerful tools for creating diverse libraries of amide-containing compounds nih.gov. These reactions highlight the potential of MCRs to rapidly generate complex benzamide-like structures from simple starting materials.
Design and Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships. Modifications can be made to either the 4-methoxybenzoyl or the 2-isobutoxyphenyl moiety.
For example, a series of N-phenylbenzamide derivatives has been synthesized where the aniline portion is varied while retaining a substituted 4-methoxybenzoyl core nih.govresearchgate.net. In one study, 3-amino-4-methoxybenzoic acid was used as the starting material and coupled with a variety of anilines using EDC and HOBt as coupling agents.
Conversely, the benzoyl portion of the molecule can be altered. A study on hedgehog signaling pathway inhibitors involved the synthesis of a series of 2-methoxybenzamide derivatives, which are positional isomers of the 4-methoxy structure nih.gov. These compounds were prepared by condensing various substituted acyl chlorides with an amino-benzimidazole scaffold, followed by hydrolysis and subsequent amidation nih.gov. Further derivatization has been achieved by synthesizing benzamides substituted with complex heterocyclic systems like pyridine-linked 1,2,4-oxadiazoles mdpi.com. These examples demonstrate the modularity of benzamide synthesis, allowing for systematic structural modifications to create diverse chemical libraries.
| Compound Name | Structural Modification from Parent Compound | Synthetic Highlight |
|---|---|---|
| This compound | Parent Compound | Coupling of 4-methoxybenzoyl chloride and 2-isobutoxyaniline. |
| N-(4-bromophenyl)-3-amino-4-methoxybenzamide | Substitution on both aniline and benzoyl rings. | Synthesized via DIC/HOBt coupling. |
| 2-Methoxybenzamide derivatives | Positional isomer (2-methoxy vs. 4-methoxy). | Synthesized for evaluation as Hh pathway inhibitors. nih.gov |
| Benzamides with pyridine-linked 1,2,4-oxadiazole | Complex heterocyclic substitution on the benzoyl ring. | Multi-step synthesis involving cyanation and cyclization. mdpi.com |
Modifications on the Isobutoxyphenyl Moiety
The isobutoxyphenyl portion of the molecule offers several avenues for chemical modification, targeting either the phenyl ring or the isobutoxy side chain. These derivatizations are crucial for altering properties such as lipophilicity, steric profile, and electronic characteristics.
Ring Substitutions: The phenyl ring can be functionalized using various electrophilic aromatic substitution reactions. The directing effects of the ortho-alkoxy group and the amide linker guide the position of new substituents. For instance, a synthetic route for a related compound, 2-(3-cyano-4-isobutoxy)phenyl-4-methyl-5-thiazolecarboxylic acid, involves the bromination of a 4-hydroxyphenyl precursor prior to the introduction of the isobutoxy group, demonstrating a strategy for regioselective functionalization. google.com Similar approaches, such as nitration followed by reduction to an amino group, can introduce a versatile handle for further derivatization.
Alterations to the Alkoxy Chain: The isobutyl group itself can be replaced by a variety of other alkyl or functionalized chains. This is typically achieved by starting the synthesis with a different 2-alkoxyaniline precursor. nih.gov The initial etherification of 2-aminophenol (or a protected version) with different alkyl halides allows for the introduction of linear, branched, or cyclic alkoxy groups. This modularity enables fine-tuning of steric bulk and hydrophobicity in the region adjacent to the amide bond. While less common, direct chemical modification of the isobutyl chain, such as free-radical halogenation, is also a theoretical possibility.
| Modification Type | Synthetic Strategy | Precursor Example | Purpose of Modification |
| Ring Halogenation | Electrophilic aromatic substitution (e.g., with NBS or Br₂) | 2-Isobutoxyaniline | Introduce atoms for cross-coupling reactions; alter electronics |
| Ring Nitration | Electrophilic nitration (e.g., with HNO₃/H₂SO₄) | 2-Isobutoxyaniline | Introduce a nitro group, reducible to an amine for further functionalization |
| Alkoxy Chain Variation | Williamson ether synthesis with various alkyl halides | 2-Aminophenol | Modulate lipophilicity and steric hindrance |
| Ring Cyanation | Nucleophilic substitution on a halogenated precursor (e.g., with CuCN) google.com | 2-Bromo-6-isobutoxyaniline | Introduce a polar cyano group; serve as a synthetic handle |
Modifications on the 4-Methoxybenzamide (B147235) Moiety
The 4-methoxybenzamide moiety provides a complementary site for structural diversification. Modifications can be made to the benzoyl ring, the methoxy (B1213986) group, or by replacing the entire fragment.
Ring Substitutions: The benzoyl ring is amenable to electrophilic substitution. The para-methoxy group is an activating, ortho-, para-directing group, while the carbonyl is a deactivating, meta-directing group. This electronic competition influences the regioselectivity of reactions like halogenation or nitration. A more controlled approach involves using pre-functionalized starting materials. For example, the synthesis of N-phenylbenzamide derivatives has been accomplished starting from 3-amino-4-methoxybenzoic acid, which places an amino group on the benzoyl ring that can be subsequently acylated or otherwise modified. mdpi.com
Modification of the Methoxy Group: The 4-methoxy group can be chemically altered. It can undergo chlorination under specific conditions to yield a 4-(trichloromethoxy)benzoyl chloride intermediate. google.com Alternatively, it can be cleaved using reagents like boron tribromide (BBr₃) to reveal a phenol. This hydroxyl group can then serve as a point for re-alkylation, introducing different ether linkages, or for conversion into esters or other functional groups.
Amide Bond Analogs: The central amide bond can be replaced with other linking groups to create isosteres with different chemical properties, such as stability or hydrogen bonding capacity. Furthermore, the entire 4-methoxybenzoyl group can be swapped by using different acyl chlorides (e.g., those derived from heterocyclic or other substituted benzoic acids) in the initial coupling reaction with 2-isobutoxyaniline. sigmaaldrich.comganeshremedies.com
| Modification Type | Synthetic Strategy | Starting Material Example | Resulting Derivative Feature |
| Ring Amination | Use of a pre-functionalized benzoic acid mdpi.com | 3-Amino-4-methoxybenzoic acid | Amine handle for further derivatization |
| Methoxy-to-Hydroxy Conversion | Ether cleavage (e.g., with BBr₃) | This compound | Phenolic hydroxyl for further functionalization |
| Methoxy Group Chlorination | Direct chlorination at elevated temperature google.com | 4-Methoxybenzoyl chloride | 4-(Trichloromethoxy) functionality |
| Moiety Replacement | Amidation with a different acyl chloride ganeshremedies.com | 2-Isobutoxyaniline + alternative benzoyl chloride | Altered electronic and steric properties of the entire moiety |
Stereochemical Considerations in Derivative Synthesis
The introduction of chirality into derivatives of this compound requires careful stereochemical control during synthesis. Chirality can arise from several sources, including the introduction of stereocenters on the side chains or the creation of axial chirality (atropisomerism) due to restricted bond rotation.
Atropisomerism: The amide bond itself can be a source of axial chirality if rotation around the N-aryl or CO-aryl bond is hindered by bulky ortho-substituents. The synthesis of atropisomeric benzamides has been achieved through enantioselective bromination, where a peptide-based catalyst directs the addition of a bromine atom to one of the ortho positions, creating a high barrier to rotation and favoring one enantiomer. nih.govdatapdf.com While the parent compound this compound is not sterically hindered enough to exhibit stable atropisomers at room temperature, the introduction of bulky groups at the positions ortho to the amide on either ring could induce this phenomenon.
Introduction of Chiral Centers: Stereocenters can be incorporated through several established asymmetric synthesis strategies. ethz.ch
Chiral Pool Synthesis: A chiral starting material can be used. For example, if the isobutoxy group were replaced with a sec-butoxy group, using enantiopure (R)- or (S)-2-butanol in the initial ether synthesis would yield a product with a defined stereocenter. Similarly, the synthesis of a related amide, (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide, incorporates a chiral alcohol to define its stereochemistry. nih.gov
Chiral Auxiliaries: A temporary chiral group can be attached to the molecule to direct a stereoselective reaction, after which it is removed.
Catalytic Asymmetric Synthesis: A chiral catalyst can be used to favor the formation of one enantiomer over the other. For instance, the enantioselective synthesis of chiral amides can be achieved via the N-alkylation of primary amides using a co-catalyst system of an achiral rhodium complex and a chiral squaramide. researchgate.net
When coupling chiral carboxylic acids with amines, racemization at the α-carbon of the acid can be a significant issue. To prevent this, specialized racemization-free coupling reagents have been developed and are widely used in peptide synthesis and other preparations of chiral amides. rsc.org
| Stereochemical Challenge | Synthetic Approach | Key Feature | Literature Example |
| Atropisomerism | Catalytic asymmetric ortho-bromination nih.govdatapdf.com | A peptide catalyst induces enantioselectivity, creating a stable chiral axis. | Enantioselective synthesis of atropisomeric benzamides. |
| Chiral Side Chain | Use of enantiopure starting materials (Chiral Pool) nih.gov | Incorporates a pre-existing stereocenter from a readily available chiral source. | Synthesis using (R)- or (S)-alcohols. |
| Stereocenter Creation | Asymmetric catalysis researchgate.net | A chiral catalyst creates a new stereocenter with high enantiomeric excess. | Rhodium/squaramide co-catalyzed carbene N-H insertion. |
| Preservation of Chirality | Racemization-free coupling reagents rsc.org | Amide bond formation without loss of stereochemical integrity at adjacent centers. | Use of reagents like EDC/HOBt in peptide synthesis. |
Computational Chemistry and Molecular Modeling of N 2 Isobutoxyphenyl 4 Methoxybenzamide
Quantum Chemical Investigations
Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed description of the electronic structure, which in turn governs the molecule's geometry, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of molecules. DFT calculations are employed to determine the optimized geometry and various electronic properties of N-(2-isobutoxyphenyl)-4-methoxybenzamide. By using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), it is possible to predict the molecule's most stable three-dimensional conformation. multidisciplinaryjournals.com These calculations can also yield valuable data on the molecule's energetic properties.
A critical aspect of DFT studies is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). science.govuwa.edu.au The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. youtube.comresearchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity.
Another significant output from DFT calculations is the Molecular Electrostatic Potential (MEP) map. uni-muenchen.dedtic.mil The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species.
Table 1: Calculated Quantum Chemical Properties of this compound
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
Electronic Structure and Reactivity Analyses
Analysis of the frontier orbitals often shows that the HOMO is localized on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO may be distributed over the benzamide (B126) core. The calculated global reactivity descriptors, such as electronegativity, chemical hardness, and global electrophilicity index, provide a quantitative measure of the molecule's reactivity. These parameters are derived from the HOMO and LUMO energies and are instrumental in predicting the molecule's behavior in chemical reactions.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walshmedicalmedia.com This method is extensively used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein (target). scialert.netnih.govmdpi.com
Active Site Binding Mode Analysis
To perform a molecular docking study of this compound, a specific protein target would first be identified. The three-dimensional structure of this target, typically obtained from the Protein Data Bank (PDB), is then used as the receptor. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding site.
The results of the docking simulation provide a series of potential binding poses, each associated with a scoring function that estimates the binding affinity. Analysis of the top-ranked pose reveals the specific interactions that stabilize the ligand-protein complex. For this compound, these interactions would likely include:
Hydrogen bonds: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming crucial interactions with amino acid residues in the active site.
Hydrophobic interactions: The isobutoxy group and the two phenyl rings provide significant hydrophobic character, allowing for favorable interactions with nonpolar residues in the binding pocket.
Pi-pi stacking: The aromatic rings can engage in pi-pi stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan.
Conformational Analysis and Dynamics in Binding
The flexibility of a ligand is a critical factor in its ability to bind to a protein. nih.gov Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that arise from rotation about single bonds. lumenlearning.comlibretexts.orglibretexts.org For this compound, there are several rotatable bonds, including those in the isobutoxy group and the bond connecting the two aromatic rings via the amide linker.
During the docking process, the ligand may adopt a conformation that is higher in energy than its lowest-energy state in solution. nih.gov This "bound" conformation is a compromise between maintaining favorable intramolecular interactions and maximizing favorable intermolecular interactions with the protein. Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding mode and the flexibility of both the ligand and the protein's active site.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in medicinal chemistry for optimizing the biological activity of a lead compound. nih.govigi-global.comunair.ac.id These studies aim to identify the key structural features of a molecule that are responsible for its activity and to develop mathematical models that can predict the activity of new, untested compounds.
For this compound, an SAR study would involve synthesizing a series of analogs where different parts of the molecule are systematically modified. For example, the isobutoxy group could be replaced with other alkoxy groups of varying size and polarity, or the methoxy (B1213986) group on the other ring could be moved to different positions or replaced with other substituents. The biological activity of these analogs would then be measured, and the results would be used to deduce the structural requirements for optimal activity.
A QSAR study takes this a step further by using statistical methods to correlate the changes in biological activity with changes in the physicochemical properties of the molecules. jbclinpharm.org These properties, known as molecular descriptors, can be calculated using computational methods and can be steric (e.g., molecular volume), electronic (e.g., dipole moment), or hydrophobic (e.g., logP). The resulting QSAR equation can then be used to predict the activity of virtual compounds, guiding the design of more potent analogs.
Table 2: Hypothetical QSAR Data for this compound Analogs
| Compound | R1 (at para-position of benzoyl ring) | LogP | Molecular Weight | Predicted Activity (IC50, µM) |
|---|---|---|---|---|
| 1 (Parent) | -OCH3 | 4.2 | 299.36 | 5.2 |
| 2 | -H | 3.8 | 269.33 | 10.8 |
| 3 | -Cl | 4.5 | 303.78 | 4.1 |
| 4 | -CH3 | 4.3 | 283.36 | 6.5 |
Elucidation of Key Pharmacophoric Features
Pharmacophore modeling is a fundamental technique in computational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov For a compound like this compound, a pharmacophore model would be constructed based on its potential interactions with a hypothetical receptor binding site. The key features would likely include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
The amide group is a critical pharmacophoric element, with the nitrogen atom acting as a hydrogen bond donor and the carbonyl oxygen serving as a hydrogen bond acceptor. The methoxy group on the benzoyl ring also presents a hydrogen bond acceptor. The two phenyl rings contribute aromatic, hydrophobic features, which can engage in π-π stacking or hydrophobic interactions with the receptor. benthamdirect.com The isobutoxy group provides a significant hydrophobic feature, which can occupy a hydrophobic pocket within the binding site.
A hypothetical pharmacophore model for this compound could be generated by aligning it with other known active compounds for a particular target or by using the structure of the target's binding site. Such a model would define the spatial relationships between these key features, providing a blueprint for the design of new molecules with potentially enhanced activity.
Table 1: Hypothetical Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Moiety | Potential Interaction |
| Hydrogen Bond Donor | Amide N-H | Interaction with acceptor on receptor |
| Hydrogen Bond Acceptor | Amide C=O | Interaction with donor on receptor |
| Hydrogen Bond Acceptor | Methoxy Oxygen | Interaction with donor on receptor |
| Aromatic/Hydrophobic | 4-methoxy-phenyl ring | π-π stacking, hydrophobic interaction |
| Aromatic/Hydrophobic | 2-isobutoxy-phenyl ring | π-π stacking, hydrophobic interaction |
| Hydrophobic | Isobutoxy group | Interaction with hydrophobic pocket |
This table is illustrative and based on general principles of pharmacophore modeling.
Correlation of Structural Variations with Biological Activity
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a molecule's structure affect its biological activity. For this compound, a systematic exploration of its different components would be necessary to establish a clear SAR.
The 4-methoxybenzoyl Moiety: The position and nature of the substituent on this ring are likely to be critical. Moving the methoxy group to the 2- or 3-position would alter the electronic distribution and spatial arrangement, likely affecting binding affinity. Replacing the methoxy group with other electron-donating or electron-withdrawing groups would help to probe the electronic requirements of the binding site.
Table 2: Illustrative Structure-Activity Relationship (SAR) Correlations for Benzamide Analogs
| Structural Modification | Predicted Effect on Activity | Rationale |
| Removal of methoxy group | Decrease | Loss of hydrogen bond acceptor and altered electronics. |
| Replacement of isobutoxy with smaller alkoxy (e.g., ethoxy) | Variable | Activity may decrease if the hydrophobic pocket is large. |
| Replacement of isobutoxy with larger alkoxy (e.g., benzyloxy) | Variable | May lead to steric clash or improved hydrophobic interactions. |
| N-methylation of amide | Decrease | Loss of hydrogen bond donor capability. |
| Isomeric shift of isobutoxy group (e.g., to 4-position) | Significant Change | Alters the overall topology of the molecule. |
This table is for illustrative purposes and actual effects would depend on the specific biological target.
Predictive Modeling for Compound Optimization
Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) models, is a powerful tool for optimizing lead compounds. nih.gov By establishing a mathematical correlation between the structural properties of a series of compounds and their biological activities, QSAR models can predict the activity of novel, yet-to-be-synthesized molecules.
For this compound, a QSAR study would involve synthesizing a library of analogs with variations at the key positions identified in the SAR studies. For each analog, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).
Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a QSAR model would be developed that links these descriptors to the observed biological activity. A robust and validated QSAR model could then be used to screen a virtual library of thousands of potential analogs, prioritizing those with the highest predicted activity for synthesis and testing. This in silico screening significantly accelerates the drug discovery process by focusing resources on the most promising candidates. For instance, a model might predict that increasing the hydrophobicity of the alkoxy group to a certain point, while maintaining a specific electronic character on the benzoyl ring, would lead to optimal activity. This predictive capability is invaluable for the rational design and optimization of compounds like this compound.
Pharmacological and Biological Activities of N 2 Isobutoxyphenyl 4 Methoxybenzamide and Its Analogues: in Vitro and Preclinical Studies
Modulation of Receptor Systems
The benzamide (B126) scaffold is a versatile structure in medicinal chemistry, forming the basis for a wide array of pharmacologically active compounds. The specific compound, N-(2-isobutoxyphenyl)-4-methoxybenzamide, and its structural analogues have been investigated for their ability to modulate various receptor systems, revealing a range of biological activities. These activities are largely dictated by the nature and position of substituents on the benzamide core, which influence binding affinity, selectivity, and functional effects at the molecular target.
A key therapeutic strategy for approximately 80% of breast cancers involves targeting Estrogen Receptor Alpha (ERα), a crucial driver of tumor progression. nih.gov A novel class of molecules, known as Estrogen Receptor Coregulator Binding Modulators (ERXs), functions by disrupting the critical protein-protein interaction between ERα and its coregulator proteins. nih.gov This approach has shown promise in overcoming endocrine resistance. nih.gov Analogues based on a tris-benzamide scaffold, which mimic the LXXLL helical motif of coregulators, have been developed to probe and inhibit this interaction. nih.gov
Fluorescence Polarization (FP) is a solution-based technique used to monitor molecular interactions in real-time. oup.comresearchgate.net The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. researchgate.netnih.gov Slower rotation of the resulting larger complex leads to a higher polarization value, allowing for the quantification of binding affinity. oup.comresearchgate.net This assay format is highly effective for identifying and characterizing inhibitors of protein-protein interactions, such as the ERα-coregulator interface. oup.combmbreports.org
In structure-activity relationship (SAR) studies of tris-benzamide analogues, FP assays were utilized to measure their binding affinity to the ERα ligand-binding domain. One parent compound, ERX-11, demonstrated a strong binding affinity with an IC₅₀ value of 18 nM. nih.gov Further optimization led to the development of compound 18h , which replaced an isobutyl group with a trans-4-phenylcyclohexyl group. nih.gov This modification resulted in a significant, greater than 10-fold increase in binding affinity, demonstrating an IC₅₀ of 1.6 nM. nih.gov The stereochemistry was found to be critical, as the cis-isomer (18g ) showed virtually no binding to ERα. nih.gov
Table 1: Binding Affinities of Tris-Benzamide Analogues to ERα Binding affinity was determined using a fluorescence polarization-based competition assay.
| Compound | Key Structural Feature | ERα Binding IC₅₀ (nM) nih.gov |
|---|---|---|
| ERX-11 | Parent Compound (isobutyl group) | 18 |
| 18g | cis-4-phenylcyclohexyl | > 1000 |
| 18h | trans-4-phenylcyclohexyl | 1.6 |
The biological activity of these ERα-modulating compounds was assessed through their ability to inhibit the growth of ERα-positive breast cancer cells. The ZR-75 cell line is a well-established model of human ERα-positive breast cancer. The antiproliferative effects of the tris-benzamide analogues were evaluated in these cells, and the results correlated well with their protein binding affinities. acs.org
Compounds with higher binding affinity generally demonstrated stronger cell growth inhibition. acs.org The introduction of branched chain and benzyl (B1604629) groups at the C-terminus of the molecule resulted in high potency. acs.org Notably, compound 18h , which exhibited the strongest binding affinity, also showed potent cell growth inhibition with an IC₅₀ value of 11 nM in ZR-75 cells. nih.gov In contrast, the cis-isomer 18g , which failed to bind to ERα, was inactive in the cell-based assay, confirming the specificity of the compound to its target. nih.gov This activity was validated to be specific to ERα-expressing cells, as the compound had no effect on a triple-negative breast cancer cell line that does not express ERα. nih.gov
Table 2: Antiproliferative Activity of Tris-Benzamide Analogues in ZR-75 Cells Cell growth inhibition was measured using an MTT assay.
| Compound | Key Structural Feature | Cell Growth Inhibition IC₅₀ (nM) nih.gov |
|---|---|---|
| ERX-11 | Parent Compound (isobutyl group) | 100 |
| 18g | cis-4-phenylcyclohexyl | > 1000 |
| 18h | trans-4-phenylcyclohexyl | 11 |
G protein-coupled receptor 35 (GPR35) is an orphan receptor primarily expressed in the gastrointestinal tract and immune cells. nih.govmedchemexpress.com It has been implicated in both pro- and anti-inflammatory processes, making it a potential therapeutic target for inflammatory bowel disease and other conditions. nih.govnih.gov GPR35 can be expressed as two different isoforms that differ in the length of their N-termini, which can influence their signaling pathways. nih.gov
While direct studies on the interaction of this compound with GPR35 are not prominent in the scientific literature, other structurally related molecules have been identified as modulators of this receptor. For instance, Zaprinast, an early reference agonist for GPR35, contains a 2-propyloxyphenyl group. nih.gov Additionally, the compound ML-145, identified as a GPR35 antagonist, is a benzoic acid derivative. nih.gov The activity of these compounds suggests that the phenyl and benzoic acid scaffolds can interact with GPR35, though the specific effects of the this compound structure remain to be determined.
The muscarinic acetylcholine (B1216132) receptors (M₁-M₅) are a family of G protein-coupled receptors that mediate the actions of the neurotransmitter acetylcholine. nih.gov They play critical roles in the central and peripheral nervous systems, and their dysfunction is implicated in various neurological disorders. mdpi.comnih.gov Developing subtype-selective ligands has been a long-standing challenge due to the high conservation of the orthosteric binding site across the five receptor subtypes. nih.gov
Research into novel benzamide derivatives has identified this scaffold as a promising basis for developing selective muscarinic receptor antagonists. nih.gov A series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides were synthesized and evaluated for their activity. nih.gov Structure-activity relationship studies revealed that substitutions on the benzamide ring significantly influenced potency and selectivity. For example, a derivative with a 4-methoxy substitution (8f ), structurally related to the subject compound, showed activity comparable to the parent compound of its series. nih.gov A 2,5-bis(trifluoromethyl) analog (8h ) was identified as a potent M₁ antagonist with an IC₅₀ of 490 nM and approximately 9-fold selectivity over M₃ and M₅ receptors. nih.gov These findings underscore the potential of the benzamide core in designing selective muscarinic receptor modulators.
Nucleotide-binding oligomerization domain 2 (NOD2) is an intracellular pattern recognition receptor crucial for the innate immune response to bacterial components. biorxiv.orgnih.gov The canonical agonist for NOD2 is muramyl dipeptide (MDP), a fragment of bacterial peptidoglycan. nih.govnih.gov Activation of NOD2 has shown therapeutic potential in various contexts, including cancer immunotherapy and recovery from malnutrition. nih.govnih.gov However, MDP-based agonists can suffer from poor pharmacological properties. nih.gov
Recent research has focused on discovering novel, non-peptidic small molecules that can activate NOD2. biorxiv.org In a high-throughput screen of FDA-approved drugs, a class of benzimidazole compounds was identified as potent NOD2 agonists. biorxiv.orgnih.gov While structurally distinct from benzamides, SAR analysis of these hits revealed a critical shared feature: the most potent compounds, such as nocodazole, feature a carbonyl moiety positioned between two aromatic rings. biorxiv.org This motif is structurally analogous to the core of a benzamide. This discovery suggests that the specific electronic and steric properties of a carbonyl group linking aromatic systems may be a key pharmacophore for NOD2 activation, indicating a potential, though unconfirmed, role for benzamide derivatives in modulating this immune receptor. biorxiv.org
Estrogen Receptor Alpha (ERα) Coregulator Binding Modulation
Enzyme and Kinase Inhibition Profiling
Limited specific data is available regarding the direct inhibitory effects of this compound on key inflammatory enzymes and kinases.
There is no specific information in the reviewed literature detailing the inhibitory activity of this compound or its direct analogues against 12-Lipoxygenase (12-LOX). The lipoxygenase pathway is a significant target in inflammation research.
Information regarding the modulation of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) by this compound or its analogues is not present in the available scientific reports. IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors and IL-1 receptors, making it a target for inflammatory diseases.
Immunomodulatory and Anti-inflammatory Effects
Analogues of this compound, particularly other N-substituted benzamides, have demonstrated notable immunomodulatory and anti-inflammatory properties in various studies.
Studies on benzamide analogues indicate a capacity to modulate the production of key pro-inflammatory cytokines. Research has shown that certain N-substituted benzamides can inhibit the production of Tumor Necrosis Factor-alpha (TNF-α). nih.gov For example, the benzamides metoclopramide (B1676508) and 3-chloroprocainamide provided dose-dependent inhibition of lipopolysaccharide (LPS)-induced TNF-α in mice. nih.gov This suggests a potential mechanism of action for the anti-inflammatory properties observed in this class of compounds. nih.gov Further research into phenyl sulfonamide derivatives, which share some structural similarities, also points to an ability to modulate the production of TNF-α in murine macrophages stimulated with LPS. mdpi.com
The anti-inflammatory potential of benzamide analogues has been assessed in preclinical models. A series of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides was evaluated for anti-inflammatory activity using a carrageenan-induced paw edema model in mice. researchgate.netnih.gov Several of these derivatives exhibited significantly higher anti-inflammatory activity compared to the reference drug, indomethacin. researchgate.netnih.gov Specifically, compounds with N-(2,4-dibromophenyl) and N-(3-nitrophenyl) substitutions showed the most potent activity. nih.gov These compounds also demonstrated a reduced incidence of ulcers compared to indomethacin. researchgate.netnih.gov
Additionally, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been evaluated for their in vitro anti-inflammatory activity through a protease inhibition assay, showing superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid. nih.gov
Preclinical Anti-inflammatory Activity of N-phenylcarbamothioylbenzamide Analogues
Data sourced from carrageenan-induced paw edema model in mice. researchgate.netnih.gov
| Compound Analogue | Key Substitution | Anti-inflammatory Activity (% Inhibition) | Ulcer Incidence (%) |
|---|---|---|---|
| Analogue 1e | N-(2,4-dibromophenyl) | 61.45% | 20% |
| Analogue 1h | N-(3-nitrophenyl) | 51.76% | 20% |
| Indomethacin (Reference) | - | 22.43% | 80% |
Cellular and Gene Regulation Studies
The anti-inflammatory effects of benzamide compounds may be linked to their activity at the level of gene transcription. Studies suggest that the mechanism of action for some benzamides and nicotinamides involves the inhibition of the transcription factor NF-κB. nih.gov By inhibiting NF-κB, these compounds can, in turn, suppress the expression of genes encoding for pro-inflammatory cytokines like TNF-α. nih.gov This indicates that the immunomodulatory effects observed are a result of intervention in fundamental cellular signaling pathways that regulate inflammation. nih.gov
Atoh1 Gene Expression Enhancement
No studies were identified that specifically investigate the effect of this compound on the expression of the Atoh1 gene. The Atonal homolog 1 (Atoh1) is a critical transcription factor involved in the development of various cell types, including inner ear hair cells and certain neurons. Research into compounds that can enhance Atoh1 expression is an area of interest for potential therapies related to hearing loss and certain neurological conditions. However, the role of this compound in this context has not been documented in the available literature.
Antiproliferative Activity in In Vitro Cell Models (excluding human clinical trials)
There is no specific information available from the performed searches detailing the in vitro antiproliferative activity of this compound. In general, the evaluation of antiproliferative activity involves treating cancer cell lines with the compound of interest and measuring its effect on cell growth and viability. Common assays, such as the MTT assay, are used to determine the concentration of the compound that inhibits cell growth by 50% (IC50). While various benzamide derivatives have been explored for their anticancer potential, specific data for this compound is not available.
Antimicrobial Activity Investigations (in vitro)
Investigations into the in vitro antimicrobial activity of this compound have not been reported in the available literature. Such studies typically assess a compound's ability to inhibit the growth of or kill various microorganisms, including bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter determined in these studies, representing the lowest concentration of the compound that prevents visible growth of a microbe. While other benzamide structures have been assessed for antimicrobial properties, data for this compound is absent.
Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and In Vitro to In Vivo Extrapolation
While general methodologies for PK/PD modeling are well-established, their specific application to this compound has not been detailed in the available research.
Development of Quantitative Systems Pharmacology (QSP) Models
No specific Quantitative Systems Pharmacology (QSP) models for this compound were found. QSP models are mathematical representations of biological systems that integrate drug characteristics with physiological and pathological processes to predict a drug's effect. nih.govnih.gov The development of a QSP model requires extensive data on the compound's mechanism of action, its interaction with biological targets, and its pharmacokinetic properties, none of which are currently available for this specific molecule.
Predicting In Vivo Efficacy from In Vitro Data for Preclinical Assessment
There are no published studies that predict the in vivo efficacy of this compound from in vitro data. This process, known as in vitro to in vivo extrapolation (IVIVE), is a crucial component of modern drug development. plos.org It utilizes mathematical models that link a drug's concentration and its effects in cell-based assays to predict its therapeutic activity in a whole organism. plos.org These models incorporate pharmacokinetic data to simulate drug exposure at the target site and pharmacodynamic data to predict the biological response. plos.orgnih.gov Without foundational in vitro activity and pharmacokinetic data for this compound, such predictions cannot be made.
Mechanistic Insights into Molecular Interactions of N 2 Isobutoxyphenyl 4 Methoxybenzamide
Identification and Validation of Specific Molecular Targets
There is currently no publicly available research identifying or validating specific molecular targets for N-(2-isobutoxyphenyl)-4-methoxybenzamide.
Detailed Analysis of Ligand-Target Binding Characteristics
Without identified molecular targets, there is no data available on the ligand-target binding characteristics of this compound. Information regarding its binding affinity (e.g., Ki, Kd, IC50 values), thermodynamic and kinetic parameters (e.g., ΔG, ΔH, ΔS, kon, koff), and the specific amino acid residues involved in its binding site interactions is not documented in scientific literature.
Allosteric and Orthosteric Modulation Mechanisms
There is no information available to determine whether this compound acts as an orthosteric or allosteric modulator of any potential target.
Intracellular Signaling Pathway Perturbations
The effects of this compound on intracellular signaling pathways have not been reported in any publicly accessible scientific studies.
Future Research Directions and Translational Perspectives Preclinical Focus
Advanced Lead Optimization Strategies for N-(2-isobutoxyphenyl)-4-methoxybenzamide Analogues
Lead optimization is a critical, iterative process in drug discovery aimed at enhancing the desirable properties of a lead compound to produce a clinical candidate. patsnap.comdanaher.com For this compound, a multifaceted approach involving systematic structural modifications will be essential to improve potency, selectivity, and pharmacokinetic properties.
A foundational strategy is the comprehensive exploration of its Structure-Activity Relationships (SAR) . patsnap.comdrugdesign.org This involves systematically modifying the three main components of the molecule: the 4-methoxybenzoyl group (Ring A), the central amide linker, and the 2-isobutoxyphenyl group (Ring B). By synthesizing analogues with varied substituents on these rings, researchers can identify key functional groups responsible for biological activity. patsnap.comnih.gov For instance, altering the methoxy (B1213986) group on Ring A to other electron-donating or electron-withdrawing groups could modulate target binding affinity. acs.org Similarly, modifications to the isobutoxy group on Ring B, such as changing its length or branching, could influence metabolic stability and cell permeability. acs.org
Computational modeling serves as a powerful tool to guide these synthetic efforts, reducing time and cost. nih.govlongdom.org Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can predict the biological activity of designed analogues based on their physicochemical properties. patsnap.com Molecular docking simulations can provide insights into how the compound and its derivatives bind to a putative target protein, helping to rationalize observed SAR data and design new modifications to enhance binding interactions. danaher.comlongdom.org
Medicinal chemistry techniques such as bioisosteric replacement and scaffold hopping are also central to lead optimization. patsnap.com Bioisosteric replacement, which involves substituting a functional group with a chemically similar one, can be used to improve pharmacokinetic properties without losing potency. patsnap.com Scaffold hopping could lead to the discovery of novel core structures that retain the essential pharmacophoric features while offering improved drug-like properties. patsnap.com
| Analogue ID | Modification | Target Affinity (IC50, nM) | Metabolic Stability (t½, min) | Rationale for Modification |
|---|---|---|---|---|
| Parent | This compound | 150 | 45 | Baseline compound |
| A-1 | 4-ethoxybenzoyl (Ring A) | 125 | 50 | Explore impact of larger alkoxy group on potency |
| A-2 | 4-chlorobenzoyl (Ring A) | 250 | 65 | Assess effect of electron-withdrawing group |
| B-1 | 2-propoxyphenyl (Ring B) | 180 | 30 | Evaluate impact of shorter, unbranched ether chain |
| B-2 | 2-isopropoxyphenyl (Ring B) | 140 | 60 | Investigate influence of steric hindrance near ether linkage |
| L-1 | Thioamide linker | 300 | 40 | Determine importance of amide carbonyl as H-bond acceptor |
Exploration of Novel Preclinical Therapeutic Applications
The broad pharmacological activities associated with the benzamide (B126) and N-phenylbenzamide scaffolds suggest that this compound could have therapeutic potential across multiple disease areas. nih.govnih.gov Preclinical research should aim to uncover these potential applications through targeted screening in relevant disease models.
Given that many N-phenylbenzamide derivatives have shown promise as anticancer agents , a primary avenue of investigation would be in oncology. nih.govresearchgate.net Preclinical studies could involve screening the compound against a panel of cancer cell lines to identify potential cytotoxic or cytostatic effects. nih.gov Follow-up studies in animal models, such as xenograft mouse models, would be necessary to evaluate in vivo efficacy. youtube.com
Another promising area is in infectious diseases . N-phenylbenzamide derivatives have been reported to possess antiviral and antiprotozoal activities. nih.govacs.org Therefore, screening this compound against various viral pathogens (e.g., Enterovirus 71) and parasites (e.g., Trypanosoma brucei) could reveal novel therapeutic uses. nih.govacs.org
The structural similarities to compounds with known enzyme inhibitory activity also warrant investigation. For example, various benzamides have been identified as inhibitors of enzymes like acetylcholinesterase or 11β-hydroxysteroid dehydrogenase type 1, suggesting potential applications in neurodegenerative diseases or metabolic disorders. mdpi.comresearchgate.netnih.gov In vitro enzyme assays would be the first step in exploring these possibilities.
| Therapeutic Area | Rationale / Supporting Evidence | Suggested Preclinical Models |
|---|---|---|
| Oncology | Imidazole-based N-phenylbenzamide derivatives show cytotoxic activity against cancer cell lines. nih.govresearchgate.net | Cancer cell line panels (e.g., NCI-60); Xenograft mouse models. youtube.com |
| Antiviral | N-phenylbenzamide derivatives have demonstrated in vitro activity against Enterovirus 71. nih.gov | Cell-based viral replication assays; Animal models of viral infection. |
| Antiparasitic | N-phenylbenzamide derivatives have shown efficacy against kinetoplastid parasites like T. brucei. acs.org | In vitro parasite culture assays; Mouse models of trypanosomiasis. |
| Neurodegenerative Disease | Certain benzamides act as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.comnih.gov | In vitro enzyme inhibition assays; Cellular models of Alzheimer's disease. |
Integration of Multi-Omics Data in Compound Characterization
To gain a comprehensive understanding of the biological effects of this compound, the integration of multi-omics data is indispensable. This approach moves beyond a single target focus to provide a systems-level view of the compound's mechanism of action, potential off-target effects, and biomarkers of response. frontiersin.org
Chemical proteomics is a powerful tool for unbiased drug target identification. mdpi.comnih.govazolifesciences.com By using the compound as a molecular "bait," it is possible to capture and identify its direct protein binding partners from cell lysates. mdpi.comscitechnol.com This can confirm an intended target or reveal novel targets, providing crucial insights into its mechanism. metwarebio.com
Transcriptomics (e.g., RNA-seq) and proteomics can be used to analyze global changes in gene and protein expression in cells or tissues following treatment with the compound. This can help elucidate the downstream signaling pathways modulated by the compound and identify potential mechanisms of action or toxicity. frontiersin.orgmetwarebio.com For example, a significant upregulation of proteins involved in apoptosis could support an anticancer application.
Metabolomics , the study of small molecule metabolites, can reveal how the compound alters cellular metabolism. This is particularly relevant for diseases with a strong metabolic component, such as cancer or metabolic disorders. Correlation analysis between proteomic and metabolomic data can further strengthen the understanding of the compound's impact on specific biological pathways. frontiersin.org
| Omics Technology | Primary Application | Potential Insights for this compound |
|---|---|---|
| Chemical Proteomics | Direct target identification and engagement. mdpi.comnih.gov | Unbiased discovery of primary and secondary protein targets. |
| Transcriptomics | Analysis of global gene expression changes. | Identification of modulated signaling pathways and gene networks. |
| Proteomics | Analysis of global protein expression and modifications. metwarebio.com | Understanding downstream effects on cellular machinery and pathways. |
| Metabolomics | Profiling of cellular metabolites. | Revealing alterations in metabolic pathways and cellular energy states. |
Development of Targeted Delivery Systems (Conceptual)
Many promising therapeutic compounds, particularly those that are hydrophobic like this compound, face challenges with solubility, bioavailability, and off-target toxicity. worldscientific.comnih.gov The conceptual development of targeted drug delivery systems aims to overcome these hurdles by encapsulating the drug in a nanocarrier that can transport it specifically to the site of disease. nih.govnih.gov
Polymeric micelles are a promising option for hydrophobic drugs. These are self-assembling nanostructures composed of amphiphilic block copolymers, with a hydrophobic core that can encapsulate the drug and a hydrophilic shell that provides stability in aqueous environments. nih.gov The small size of micelles allows them to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, a phenomenon known as passive targeting. nih.gov
Liposomes , which are spherical vesicles composed of a phospholipid bilayer, can encapsulate both hydrophobic and hydrophilic drugs. nih.gov Their surfaces can be modified, for instance with polyethylene glycol (PEG), to increase circulation time and evade the immune system. nih.gov For active targeting, ligands such as antibodies or small molecules that bind to receptors overexpressed on diseased cells can be attached to the liposome surface, guiding the drug directly to its target. nih.gov
Other conceptual systems include solid lipid nanoparticles (SLNs) , which are made from solid lipids and offer good biocompatibility, and dendrimers , which are highly branched, tree-like molecules with a well-defined structure that can be precisely functionalized for drug delivery. nih.govnih.gov Preclinical research in this area would involve formulating the compound into these various nanocarriers and evaluating their stability, drug-loading capacity, and efficacy in relevant in vitro and in vivo models.
| Delivery System | Description | Key Advantages for a Hydrophobic Compound | Targeting Strategy |
|---|---|---|---|
| Polymeric Micelles | Self-assembled core-shell nanostructures from amphiphilic copolymers. | High loading capacity for hydrophobic drugs; Small size for tumor penetration. nih.gov | Passive (EPR effect) |
| Liposomes | Spherical vesicles with a phospholipid bilayer. nih.gov | Versatile (can carry various drugs); Surface can be modified for longevity and targeting. nih.gov | Passive and Active (e.g., antibody conjugation) |
| Solid Lipid Nanoparticles (SLNs) | Nanoparticles made from solid lipids. nih.gov | High stability; Biocompatible; Improved bioavailability. nih.gov | Passive |
| Dendrimers | Highly branched, synthetic polymers with a defined structure. nih.gov | Precise control over size and surface chemistry; High drug payload capacity. | Active (surface functionalization) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
